molecular formula C20H12ClF2N3O2 B14926108 N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926108
M. Wt: 399.8 g/mol
InChI Key: XJBWPUWUEIILCB-UHFFFAOYSA-N
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Description

N~4~-(3-CHLORO-4-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a combination of chloro, fluoro, and methyl groups attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the chloro, fluoro, and methyl substituents. Common reagents used in these reactions include halogenating agents, fluorinating agents, and methylating agents under controlled conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CHLORO-4-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce dehalogenated derivatives.

Scientific Research Applications

N~4~-(3-CHLORO-4-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-4-NITROPHENYL CARBAMATE
  • 3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-(3-CHLORO-4-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of chloro, fluoro, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H12ClF2N3O2

Molecular Weight

399.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H12ClF2N3O2/c1-10-8-14(19(27)25-13-6-7-16(23)15(21)9-13)17-18(26-28-20(17)24-10)11-2-4-12(22)5-3-11/h2-9H,1H3,(H,25,27)

InChI Key

XJBWPUWUEIILCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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